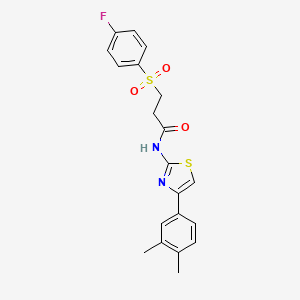
1-(3-Chloro-4-fluorobenzenesulfonyl)-4-(2-fluorophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-fluorobenzenesulfonyl)-4-(2-fluorophenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of both chloro and fluoro substituents on the benzene ring, as well as a sulfonyl group
Preparation Methods
The synthesis of 1-(3-Chloro-4-fluorobenzenesulfonyl)-4-(2-fluorophenyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nucleophilic Substitution: The initial step involves the nucleophilic substitution of a suitable piperazine derivative with 3-chloro-4-fluorobenzenesulfonyl chloride under basic conditions.
Coupling Reaction: The intermediate product is then subjected to a coupling reaction with 2-fluorophenylboronic acid in the presence of a palladium catalyst to form the final compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity.
Chemical Reactions Analysis
1-(3-Chloro-4-fluorobenzenesulfonyl)-4-(2-fluorophenyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The chloro and fluoro substituents on the benzene ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Chloro-4-fluorobenzenesulfonyl)-4-(2-fluorophenyl)piperazine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorobenzenesulfonyl)-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The chloro and fluoro substituents may enhance the compound’s binding affinity to its targets, leading to increased potency.
Comparison with Similar Compounds
1-(3-Chloro-4-fluorobenzenesulfonyl)-4-(2-fluorophenyl)piperazine can be compared with other similar compounds, such as:
3-Chloro-5-fluorophenylboronic Acid: This compound shares similar chloro and fluoro substituents but differs in its boronic acid functional group.
4-(2-Fluorophenyl)piperazine: This compound lacks the sulfonyl and chloro substituents, making it less complex and potentially less potent.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonyl-4-(2-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF2N2O2S/c17-13-11-12(5-6-14(13)18)24(22,23)21-9-7-20(8-10-21)16-4-2-1-3-15(16)19/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNMQDVMQWAWQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]carbamate](/img/structure/B2547743.png)

![3-(benzenesulfonyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide](/img/structure/B2547746.png)

![4-fluoro-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2547750.png)
![N-(furan-2-ylmethyl)-2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2547751.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]ethanediamide](/img/structure/B2547752.png)
![N-(4-methoxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2547754.png)
![5-(4-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide](/img/structure/B2547756.png)
![N-(4-ethoxyphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2547757.png)
![3-methoxy-N-(3-methoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2547760.png)
![2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2547762.png)

